molecular formula C12H22O B13789743 Decahydro-alpha-methylnaphthalene-2-methanol CAS No. 72727-65-2

Decahydro-alpha-methylnaphthalene-2-methanol

Cat. No.: B13789743
CAS No.: 72727-65-2
M. Wt: 182.30 g/mol
InChI Key: KEBJPGDSNHGJFB-UHFFFAOYSA-N
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Description

Decahydro-alpha-methylnaphthalene-2-methanol is an organic compound with the molecular formula C12H22O It is a derivative of decahydronaphthalene, featuring a methanol group attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-alpha-methylnaphthalene-2-methanol typically involves the hydrogenation of alpha-methylnaphthalene followed by the introduction of a methanol group. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium or platinum. The subsequent methanol group introduction can be achieved through a Grignard reaction, where the intermediate product reacts with methyl magnesium bromide in an ether solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Decahydro-alpha-methylnaphthalene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted naphthalenes.

Scientific Research Applications

Decahydro-alpha-methylnaphthalene-2-methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decahydro-alpha-methylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Decahydro-2-methylnaphthalene
  • 2-Methyldecalin
  • Decahydronaphthalene

Uniqueness

Decahydro-alpha-methylnaphthalene-2-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with its analogs, making it valuable for targeted applications in research and industry.

Properties

CAS No.

72727-65-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)ethanol

InChI

InChI=1S/C12H22O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h9-13H,2-8H2,1H3

InChI Key

KEBJPGDSNHGJFB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2CCCCC2C1)O

Origin of Product

United States

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